6-Bromo-8-chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-8-chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features both bromine and chlorine substituents on a benzo-oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethylphenol with bromine and chlorine reagents to introduce the halogen substituents, followed by cyclization with an appropriate amine and carbonyl source to form the oxazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The oxazine ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield derivatives with different functional groups replacing the halogens, while oxidation or reduction could modify the oxazine ring structure.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interaction of halogenated compounds with biological systems.
Mechanism of Action
The mechanism of action of 6-Bromo-8-chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-8-chloro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- 6-Bromo-8-chloro-2-ethyl-2H-benzo[b][1,4]thiazin-3(4H)-one
Uniqueness
6-Bromo-8-chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This combination can influence its reactivity and interactions, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H9BrClNO2 |
---|---|
Molecular Weight |
290.54 g/mol |
IUPAC Name |
6-bromo-8-chloro-2-ethyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H9BrClNO2/c1-2-8-10(14)13-7-4-5(11)3-6(12)9(7)15-8/h3-4,8H,2H2,1H3,(H,13,14) |
InChI Key |
DJKOALZKFGAYHT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC2=C(O1)C(=CC(=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.